Amorfrutin A

Catalog No.
S650709
CAS No.
80489-90-3
M.F
C21H24O4
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amorfrutin A

CAS Number

80489-90-3

Product Name

Amorfrutin A

IUPAC Name

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24)

InChI Key

CTNFTPUIYFUXBE-UHFFFAOYSA-N

SMILES

Array

Synonyms

Amorfrutin 1

Canonical SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C

The exact mass of the compound 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Amorfrutin A (CAS 80489-90-3) is a plant-derived prenylated benzoic acid derivative that serves as a critical reference standard in metabolic and inflammatory disease research. Functioning as a highly selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), it decouples glucose-lowering efficacy from the adverse adipogenic effects typically associated with full synthetic agonists [1]. For procurement professionals and assay developers, Amorfrutin A provides a stable, commercially viable baseline material for high-throughput screening, in vivo metabolic modeling, and the synthesis of advanced meroterpene derivatives, offering a standardized profile of moderate receptor affinity and well-documented formulation parameters.

Substituting Amorfrutin A with standard thiazolidinediones (TZDs) like rosiglitazone fundamentally alters experimental outcomes; while TZDs are full PPARγ agonists that induce severe adipogenesis and fluid retention, Amorfrutin A acts as a partial agonist that improves insulin sensitivity without weight gain [1]. Furthermore, substitution with closely related in-class analogs is pharmacologically invalid. Amorfrutin B possesses a geranyl rather than a prenyl side chain, shifting its PPARγ binding affinity into the low nanomolar range and altering baseline assay kinetics [2]. Conversely, Amorfrutin C lacks efficient PPARγ activation entirely, instead driving mitochondrial-mediated apoptosis, making it useless for metabolic receptor studies[3]. Procurement must strictly specify Amorfrutin A to ensure reproducible, weight-neutral PPARγ modulation.

Differentiated PPARγ Binding Affinity vs. Rosiglitazone and Amorfrutin B

Amorfrutin A demonstrates a highly specific partial agonist profile with a PPARγ binding affinity (Ki) of 236 nM and an EC50 of 458 nM. In contrast, the synthetic full agonist rosiglitazone exhibits a Ki of 7 nM, while the structural analog Amorfrutin B binds at 19 nM due to its geranyl side chain[REFS-1, REFS-2].

Evidence DimensionPPARγ Binding Affinity (Ki)
Target Compound Data236 nM
Comparator Or BaselineRosiglitazone (7 nM) and Amorfrutin B (19 nM)
Quantified Difference33-fold lower affinity than rosiglitazone; 12-fold lower than Amorfrutin B.
ConditionsIn vitro competitive binding assays and reporter gene assays.

The moderate affinity and partial agonism of Amorfrutin A make it the ideal reference standard for decoupling therapeutic metabolic effects from the over-activation toxicity seen with full agonists.

Elimination of Adipogenic Side Effects vs. Standard Thiazolidinediones

In high-fat diet-induced obese (DIO) mouse models, Amorfrutin A (100 mg/kg/day) significantly enhances glucose tolerance and insulin sensitivity without inducing the weight gain or hepatotoxicity characteristic of full agonists. Rosiglitazone, the standard TZD baseline, causes significant fluid retention and fat storage under identical metabolic conditions [1].

Evidence DimensionIn vivo fat storage and weight gain
Target Compound DataNo significant increase in body weight or fat storage.
Comparator Or BaselineRosiglitazone (significant weight gain and fluid retention).
Quantified DifferenceComplete elimination of TZD-associated adipogenic side effects.
ConditionsHigh-fat diet-induced obese (DIO) mouse models (100 mg/kg/day dosing).

Buyers developing next-generation metabolic therapeutics must procure Amorfrutin A to establish a weight-neutral baseline in preclinical animal models.

Preservation of PPARγ Pathway Activation vs. Amorfrutin C

While Amorfrutin A is a confirmed, potent activator of PPARγ, the closely related analog Amorfrutin C fails to efficiently activate the PPARγ receptor. Instead, Amorfrutin C acts as a cytotoxic agent that induces apoptosis via mitochondrial targeting, completely diverging from the metabolic pathway [1].

Evidence DimensionPrimary mechanism of action
Target Compound DataEfficient PPARγ activation (EC50 = 458 nM).
Comparator Or BaselineAmorfrutin C (inefficient PPARγ activation, high cytotoxicity).
Quantified DifferenceFundamental shift from metabolic receptor modulation to mitochondrial apoptosis.
ConditionsIn vitro transcriptional activation and cell proliferation assays.

Procurement must avoid analog substitution, as Amorfrutin C will cause catastrophic assay failure in metabolic or insulin-resistance screening protocols.

High Predicted Oral Absorption for In Vivo Formulation

In ADME pharmacokinetic modeling, Amorfrutin A achieves a predicted oral absorption rate of 93%, outperforming many highly glycosylated flavonoids and complex phytochemicals. However, its high lipophilicity (cLogP > 4) requires specific formulation strategies, such as nano-encapsulation or the use of PEG 400/Tween 80, to overcome aqueous solubility limits during in vivo dosing [1].

Evidence DimensionPredicted oral absorption
Target Compound Data93% predicted oral absorption.
Comparator Or BaselineGlycosylated flavonols (poor Lipinski compliance and lower absorption).
Quantified DifferenceHigher theoretical membrane permeability offset by lipophilic solubility limits.
ConditionsIn silico ADME modeling and explicit solvent molecular dynamics.

This data directly informs formulation scientists that Amorfrutin A is highly viable for oral dosing models provided that lipophilic excipients are utilized.

Reference Standard for Selective PPARγ Modulator (SPARM) Development

Due to its well-characterized partial agonism and moderate binding affinity (Ki = 236 nM), Amorfrutin A is the established benchmark compound for high-throughput screening assays aimed at discovering novel SPARMs that avoid TZD-associated toxicity [1].

Preclinical In Vivo Modeling of Metabolic Syndrome

Amorfrutin A's ability to improve insulin sensitivity and lipid profiles without inducing weight gain makes it an essential positive control for in vivo efficacy studies targeting diet-induced obesity and Type 2 diabetes [1].

Dual-Target Inflammation and Metabolic Research

Beyond PPARγ activation, Amorfrutin A effectively inhibits TNF-α-induced NF-κB activation. This dual mechanism makes it a highly valuable procurement choice for researchers investigating the intersection of chronic inflammation and metabolic disorders [2].

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

340.16745924 Da

Monoisotopic Mass

340.16745924 Da

Heavy Atom Count

25

Wikipedia

Amorfrutin 1

Dates

Last modified: 08-15-2023
1.Weidner, C.,de Groot, J.C.,Prasad, A., et al. Amorfrutins are potent antidiabetic dietary natural products. Proc. Natl. Acad. Sci. USA 109(19), 7257-7262 (2012).

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